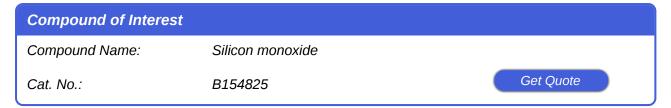


# The Thermal Stability of Silicon Monoxide at High Temperatures: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Silicon monoxide** (SiO), a metastable amorphous solid, is of significant interest in various technological fields, including optics and electronics, due to its unique properties. However, its utility is often dictated by its behavior at elevated temperatures. This technical guide provides an in-depth analysis of the thermal stability of solid **silicon monoxide**, focusing on the critical phenomena of disproportionation and vaporization that occur at high temperatures. This document collates quantitative data from various studies, details common experimental protocols for thermal analysis, and presents visual workflows and reaction pathways to offer a comprehensive resource for professionals working with or encountering this material.

### **Introduction to Silicon Monoxide (SiO)**

Solid **silicon monoxide** is typically a brown-black, glassy, and amorphous material.[1] While the gaseous form is a stable diatomic molecule, the solid state is thermodynamically unstable and is considered by some studies to be an inhomogeneous mixture of amorphous silicon (Si) and amorphous silicon dioxide (SiO<sub>2</sub>).[1] Its thermal behavior is characterized by two primary temperature-dependent processes: disproportionation into silicon and silicon dioxide, and sublimation into gaseous SiO. Understanding the temperature ranges and kinetics of these processes is crucial for its application in high-temperature environments.



Regarding the audience in drug development, it is important to note a key distinction. While silicon-based materials, particularly porous silicon and silicon dioxide (silica), are widely explored for drug delivery and tissue engineering due to their biocompatibility, **silicon monoxide** itself is not commonly used in these applications.[2][3][4] This is largely due to its inherent thermal and chemical instability. This guide focuses on the fundamental thermal properties of SiO, which is critical knowledge for material scientists and researchers in adjacent fields.

### **High-Temperature Phenomena**

The thermal behavior of solid SiO can be categorized into two main pathways that become significant at different temperature regimes: Disproportionation and Vaporization.

#### **Disproportionation**

When heated, solid **silicon monoxide** undergoes an irreversible disproportionation (or decomposition) reaction to form elemental silicon and silicon dioxide:

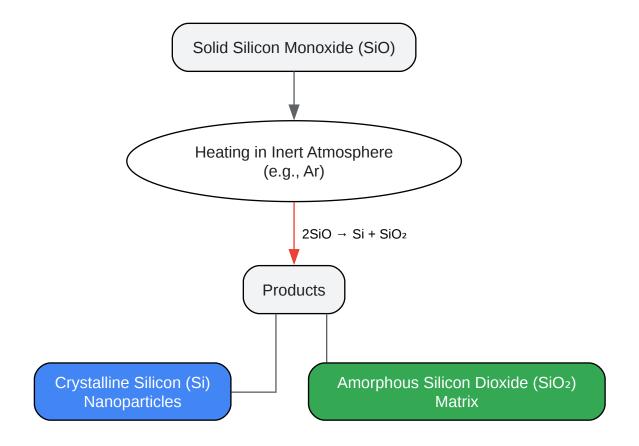
$$2SiO(s) \rightarrow Si(s) + SiO_2(s)$$

This process begins at temperatures as low as 400°C and becomes rapid at higher temperatures.[1][5] The reaction is typically studied under an inert atmosphere, such as argon, to prevent oxidation.[6]

- Low-Temperature Range (400°C 800°C): Disproportionation begins to occur at an appreciable rate.[5]
- Mid-Temperature Range (900°C 1300°C): The reaction proceeds steadily, resulting in the formation of crystalline Si nanoparticles dispersed within an amorphous SiO<sub>2</sub> matrix.[7]
- High-Temperature Range (1000°C 1440°C): The reaction becomes very rapid and can proceed to completion within a few hours.[5][6]

The following diagram illustrates the logical flow of the disproportionation reaction.





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Figure 1: Disproportionation pathway of solid SiO.

#### **Vaporization (Sublimation)**

At higher temperatures, typically above 1100°C, solid SiO becomes volatile and sublimes directly into the gaseous phase (SiO(g)).[1] This property is utilized in vacuum deposition processes to create thin films.[1] The rate of sublimation is significant at temperatures between 1200°C and 1250°C for practical deposition applications.[1]

The relationship between temperature and the dominant thermal process is summarized below.





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Figure 2: Dominant thermal processes for SiO vs. temperature.

## **Quantitative Data on Thermal Properties**

The following tables summarize key quantitative data related to the thermal stability of **silicon monoxide**.

Table 1: Disproportionation and Thermal Stability Data

Parameter	Temperature Range (°C)	Observation	Reference(s)
Onset of Disproportionation	400 - 700	Appreciable reaction rate begins.	[5]
Rapid Disproportionation	1000 - 1440	Reaction proceeds very rapidly.	[5][6]
Slow Disproportionation	1100	Reaction is very slow; requires many hours.	[6]
Fast Disproportionation	1400	Reaction completes within a few hours.	[6]
Chemical Stability (Films)	< 200	Films are chemically stable at low oxygen pressures.	[1]

Table 2: Vaporization and Thermodynamic Data

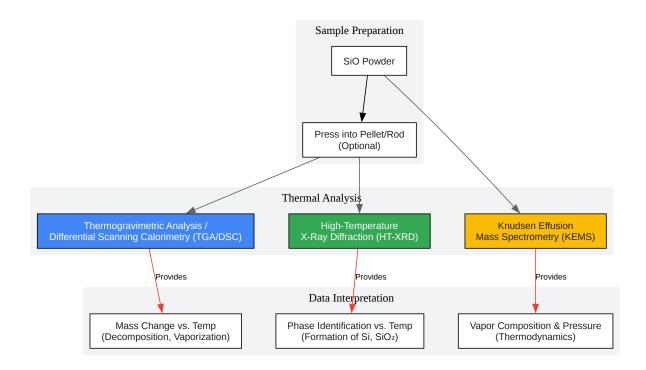


Parameter	Value	Temperature Range (K)	Method	Reference(s)
Appreciable Sublimation	-	> 1373 K (> 1100°C)	Vacuum Deposition	[1]
Useful Sublimation Rates	-	1473 - 1523 K (1200 - 1250°C)	Thin Film Deposition	[1]
Enthalpy of Vaporization (ΔΗναρ)	72.5 kcal/mol (~303.3 kJ/mol)	1278 - 1748 K	Vaporization Rate Study	[5]
Enthalpy of Vaporization (ΔHvap) at 298.15 K	351 ± 11 kJ/mol	1301 - 1519 K	Knudsen Effusion (Second-Law)	[8][9]
Enthalpy of Vaporization (ΔHvap) at 298.15 K	359.1 ± 2.0 kJ/mol	1301 - 1519 K	Knudsen Effusion (Third- Law)	[8][9]
Enthalpy of Reaction (Si+SiO <sub>2</sub> → 2SiO) at 298.15 K	363.6 ± 4.1 kJ/mol	1433 - 1608 K	Knudsen Effusion (Third- Law)	[10][11]
Vapor Pressure (pure, amorphous SiO)	~0.001 atm	Melting point of Si	-	[12]
Vapor Pressure (over molten Si in SiO <sub>2</sub> crucible)	~0.002 atm	Melting point of Si	-	[12]

## **Experimental Protocols for Thermal Characterization**



Characterizing the thermal stability of SiO involves a suite of analytical techniques. A general workflow is presented below, followed by detailed protocols for key experiments.



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**Figure 3:** General experimental workflow for SiO thermal analysis.

## Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques are used to measure changes in mass (TGA) and heat flow (DSC) as a function of temperature, identifying decomposition and phase change events.



- Objective: To determine the onset and temperature range of disproportionation and sublimation by monitoring mass changes.
- Instrumentation: A simultaneous TGA/DSC instrument (e.g., TA Instruments SDT Q600).
- Methodology:
  - Sample Preparation: Place 5-10 mg of SiO powder into an alumina crucible.
  - Instrument Setup:
    - Place the sample crucible onto the TGA balance.
    - Use an empty alumina crucible as the reference.
  - Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Argon or Nitrogen) at a flow rate of 30-50 mL/min to prevent oxidation.
  - Temperature Program:
    - Equilibrate at room temperature (e.g., 30°C).
    - Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a final temperature of 1500°C.
  - Data Analysis:
    - TGA Curve: Analyze the plot of mass (%) vs. temperature. A stable mass indicates no reaction. A gradual mass loss at very high temperatures (>1100°C) indicates sublimation. The disproportionation reaction (2SiO → Si + SiO<sub>2</sub>) should theoretically show no mass change, but may be convoluted with other processes.
    - DSC Curve: Analyze the plot of heat flow (mW) vs. temperature. Exothermic peaks may indicate the crystallization of amorphous Si and SiO<sub>2</sub> during disproportionation.

## **High-Temperature X-Ray Diffraction (HT-XRD)**

#### Foundational & Exploratory





HT-XRD is used to identify the crystalline phases present in the material as it is heated, providing direct evidence of the disproportionation reaction.

- Objective: To monitor the structural evolution of SiO and identify the formation of crystalline Si and SiO<sub>2</sub> phases in real-time.
- Instrumentation: An X-ray diffractometer equipped with a high-temperature stage or furnace (e.g., Bruker D8 Discover with a quadrupole lamp furnace).[13]
- Methodology:
  - Sample Preparation: A small amount of SiO powder is placed on the sample holder of the high-temperature stage (e.g., a refractory crucible made of alumina).[13]
  - Atmosphere: The chamber is purged with an inert gas (e.g., Argon) or maintained under vacuum to prevent oxidation of the newly formed silicon.
  - Temperature Program:
    - Acquire an initial XRD scan at room temperature.
    - Heat the sample in discrete steps (e.g., every 50-100°C) to the desired final temperature (e.g., 1400°C).
    - At each temperature step, allow the sample to thermally equilibrate for a few minutes before acquiring a full XRD scan (e.g., over a 2θ range of 20-80°).
  - Data Analysis:
    - Analyze the series of XRD patterns collected at different temperatures.
    - The initial pattern should show a broad amorphous halo, characteristic of amorphous SiO.
    - As the temperature increases (typically > 900°C), look for the emergence of sharp diffraction peaks corresponding to crystalline silicon (e.g., Si (111), (220), (311) peaks).
       [14]



■ At very high temperatures (>1300°C), peaks corresponding to crystalline SiO₂ (e.g., cristobalite) may also appear.[7]

#### **Knudsen Effusion Mass Spectrometry (KEMS)**

KEMS is a high-vacuum technique used to measure the vapor pressure and composition of species effusing from a heated cell, allowing for the determination of thermodynamic properties.

- Objective: To measure the partial pressure of SiO(g) effusing from a heated sample and determine thermodynamic data like the enthalpy of vaporization.
- Instrumentation: A high-temperature Knudsen effusion cell coupled to a mass spectrometer.
   [15][16]
- · Methodology:
  - Sample Preparation: A small quantity of solid SiO is loaded into the Knudsen cell (often made of a non-reactive material like alumina or tantalum).
  - System Setup: The cell is placed in a high-vacuum chamber and heated, typically by a
    resistance coil or laser.[15] The cell has a small, well-defined orifice through which the
    vapor effuses.
  - Measurement:
    - The system is evacuated to ultra-high vacuum conditions.
    - The cell is heated to a stable, precisely measured temperature (e.g., in the 1300-1600 K range).
    - A molecular beam of the effusing vapor travels from the orifice into the ion source of the mass spectrometer.
    - The mass spectrometer identifies the species in the vapor (e.g., SiO+ ions) and measures their ion intensity, which is proportional to their partial pressure.
    - Measurements are repeated across a range of temperatures.



#### Data Analysis:

- The relationship between ion intensity and temperature is used to calculate the vapor pressure at each temperature point.
- A Clausius-Clapeyron plot (ln(P) vs. 1/T) is constructed from the vapor pressure data.
- The slope of this plot is used to calculate the enthalpy of vaporization ( $\Delta Hvap$ ).

#### Conclusion

The thermal stability of **silicon monoxide** is a critical consideration for its practical application. It is a metastable material that undergoes two primary transformations at high temperatures: an irreversible disproportionation to silicon and silicon dioxide, which begins around 400°C and accelerates significantly above 1000°C, and sublimation to gaseous SiO, which becomes dominant above 1100°C. A thorough characterization using a combination of TGA/DSC, HT-XRD, and KEMS is essential for understanding the precise kinetics and thermodynamics of these processes. The data and protocols presented in this guide offer a foundational resource for researchers and scientists to predict and control the behavior of **silicon monoxide** in high-temperature applications.

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